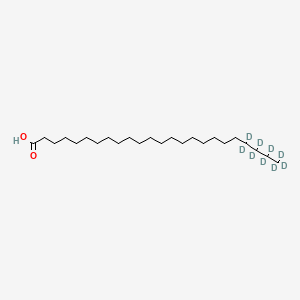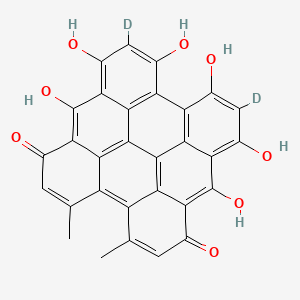
Hypericin-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypericin-d2 is a deuterated derivative of hypericin, a naturally occurring polycyclic naphthodianthrone found in species of the genus Hypericum, particularly Hypericum perforatum (St. John’s Wort). Hypericin is known for its potent photosensitizing properties and has been extensively studied for its antiviral, antitumor, and antidepressant activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hypericin-d2 involves the incorporation of deuterium atoms into the hypericin molecule. One common method is the deuteration of protohypericin, a precursor of hypericin, using deuterated solvents and catalysts. The process typically involves:
Starting Material: Emodinanthrone
Reaction Conditions: Microwave-assisted synthesis in deuterated water, followed by photocyclization under visible light irradiation.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production. These methods involve the use of plant-specific type III polyketide synthases to biosynthesize hypericin, followed by deuteration .
化学反応の分析
Types of Reactions: Hypericin-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives of this compound
科学的研究の応用
Hypericin-d2 has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Medicine: Investigated for its antidepressant effects and potential use in treating neurological disorders.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting necrotic tissues
作用機序
The mechanism of action of hypericin-d2 involves its ability to generate reactive oxygen species (ROS) upon photoactivation. These ROS induce apoptosis, necrosis, or autophagy in cancer cells. This compound also targets viral components, inhibiting viral replication and entry into host cells. The molecular pathways involved include the intrinsic and extrinsic apoptotic pathways, ERK inhibition, and the generation of singlet oxygen species .
類似化合物との比較
Hypericin-d2 is compared with other similar compounds such as:
Pseudohypericin: Another naphthodianthrone with similar photosensitizing properties but different pharmacokinetics.
Hyperforin: A bioactive compound from Hypericum with antidepressant activity but lacking the photosensitizing properties of hypericin.
Anthraquinones: Structurally related compounds with varying degrees of biological activity.
Uniqueness: this compound’s uniqueness lies in its potent photosensitizing properties, making it highly effective in photodynamic therapy and antiviral applications. Its ability to generate ROS and target multiple molecular pathways sets it apart from other similar compounds .
特性
分子式 |
C30H16O8 |
|---|---|
分子量 |
506.5 g/mol |
IUPAC名 |
12,17-dideuterio-9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3/i5D,6D |
InChIキー |
YDOIFHVUBCIUHF-KCZCTXNHSA-N |
異性体SMILES |
[2H]C1=C(C2=C3C4=C5C(=C6C(=CC(=O)C7=C(C8=C(C(=C(C2=C8C4=C67)O)[2H])O)O)C)C(=CC(=O)C5=C(C3=C1O)O)C)O |
正規SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

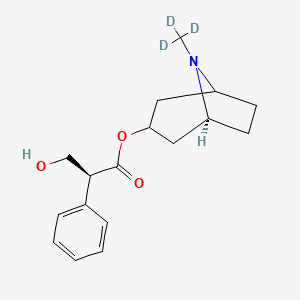
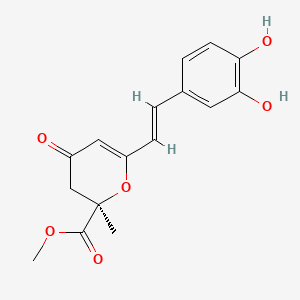
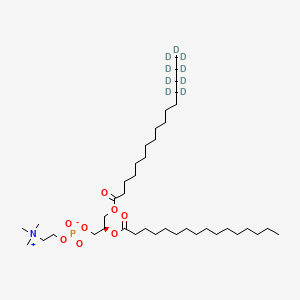
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)

